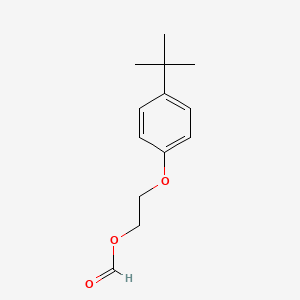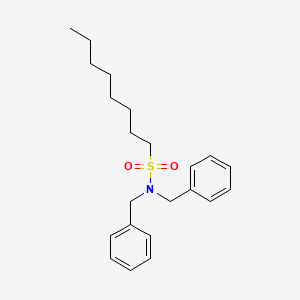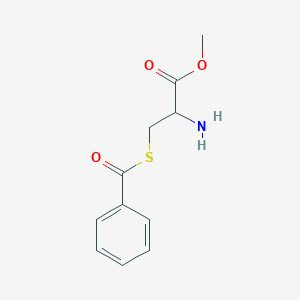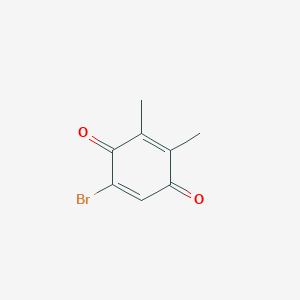![molecular formula C13H10ClFN2OS B14724383 N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide CAS No. 6376-42-7](/img/structure/B14724383.png)
N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a fluorobenzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide typically involves the condensation reaction between 5-chlorothiophene-2-carbaldehyde and 3-fluorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly in the area of antimicrobial and anticancer agents.
Mécanisme D'action
The mechanism of action of N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide
- 2-(4-chlorophenyl)-N’-[1-(5-chlorothiophen-2-yl)ethylidene]acetohydrazide
- (5-chlorothiophen-2-yl)methoxyphenylhydrazide
Uniqueness
N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide is unique due to the presence of both a fluorobenzohydrazide moiety and a chlorothiophene ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For instance, the fluorine atom can enhance the compound’s stability and bioavailability, while the chlorothiophene ring can contribute to its reactivity and binding affinity.
Propriétés
Numéro CAS |
6376-42-7 |
|---|---|
Formule moléculaire |
C13H10ClFN2OS |
Poids moléculaire |
296.75 g/mol |
Nom IUPAC |
N-[1-(5-chlorothiophen-2-yl)ethylideneamino]-3-fluorobenzamide |
InChI |
InChI=1S/C13H10ClFN2OS/c1-8(11-5-6-12(14)19-11)16-17-13(18)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,17,18) |
Clé InChI |
AQMJBMWUDYJBNJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=O)C1=CC(=CC=C1)F)C2=CC=C(S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate](/img/structure/B14724353.png)


![3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide](/img/structure/B14724366.png)
![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)
![Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B14724375.png)
